molecular formula C18H16N2O3 B14880859 1,3-Bis(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

1,3-Bis(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B14880859
M. Wt: 308.3 g/mol
InChI Key: FPGACEPNHDBZHF-UHFFFAOYSA-N
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Description

1,3-Bis(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of two 4-methoxyphenyl groups and a carbaldehyde group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 1,3-diketones with hydrazines. One common method involves the treatment of 1,3-diketones and allyltrimethylsilane with ceric ammonium nitrate (CAN), followed by the cerium-catalyzed addition of substituted hydrazines to construct pyrazoles in good yields . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 1,3-Bis(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: Formation of 1,3-Bis(4-methoxyphenyl)-1H-pyrazole-4-methanol.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1,3-Bis(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Bis(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound may act by forming covalent bonds with specific enzymes or receptors, thereby modulating their activity. In polymer chemistry, it functions as a crosslinking agent, forming covalent bonds between polymer chains and leading to the formation of a three-dimensional network .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the pyrazole ring and the carbaldehyde group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

1,3-bis(4-methoxyphenyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C18H16N2O3/c1-22-16-7-3-13(4-8-16)18-14(12-21)11-20(19-18)15-5-9-17(23-2)10-6-15/h3-12H,1-2H3

InChI Key

FPGACEPNHDBZHF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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